REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6](Cl)=[O:7].[F:12][C:13](I)([F:18])[C:14]([F:17])([F:16])[F:15]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6](=[O:7])[C:13]([F:18])([F:12])[C:14]([F:17])([F:16])[F:15])[CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
31.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
phosphorous acid trisdiethylamide
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a further 5 hours at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(C(C(F)(F)F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.9 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |